11,12-De(methylenedioxy)danuphylline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Isolation and Antimanic Effects : "11,12-De(methylenedioxy)danuphylline" was isolated from the leaves of Kopsia officinalis, along with other compounds. One of the isolated known compounds, (-)-12-methoxykopsinaline, displayed antimanic effects in Drosophila, with an IC50 value of 12.5 μg/ml (Zhou et al., 2006).

Structure and Semisynthesis : The structure of danuphylline, a related compound, was established through spectral analysis. Anodic oxidation of a related alkaloid yielded an iminium ion salt which, through a retro-aldol process, provided danuphylline (Kam et al., 1999).

Partial Synthesis of Danuphylline B : A study on Kopsia arborea led to the isolation of new indole alkaloids and the electrochemically-mediated partial synthesis of danuphylline B from another hexacyclic alkaloid (Lim et al., 2008).

Antitumor Analogue Synthesis : A potent analogue of an antitumor agent, camptothecin, was prepared that is structurally related to "11,12-De(methylenedioxy)danuphylline." This compound showed a strategy for modulating the off-rate of camptothecin analogues from the topoisomerase-DNA complex (Elban et al., 2006).

Anticancer Activity of Related Compounds : Studies have assessed the topoisomerase I targeting activity and cytotoxicity of various derivatives related to "11,12-De(methylenedioxy)danuphylline," showing potential as anticancer agents (Satyanarayana et al., 2008).

Antimicrobial Activity of Related Isomers : Isomers of oxolinic acid, which bear structural similarities to "11,12-De(methylenedioxy)danuphylline," were synthesized and assessed for antimicrobial activity, though they were found to be less active compared to oxolinic acid itself (Mitscher et al., 1979).

Synthesis of Glycoside Derivatives and Antitumor Effects : The synthesis of novel glycoside derivatives of a related compound, 10,11-Methylenedioxy-camptothecin, showed superior in vitro cytotoxic activity and in vivo antitumor efficacy in a mouse model (Wu et al., 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 11,12-De(methylenedioxy)danuphylline are currently unknown. This compound is an indole alkaloid isolated from the leaves and stems of Kopsia officinalis

Result of Action

One study has suggested that a related compound displayed antimanic effects in Drosophila , but the specific effects of 11,12-De(methylenedioxy)danuphylline are still under investigation.

Eigenschaften

IUPAC Name |

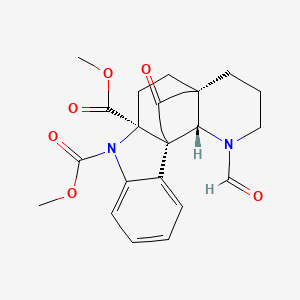

dimethyl (1R,9S,12R,17S)-16-formyl-19-oxo-8,16-diazapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6/c1-30-19(28)23-10-9-21-8-5-11-24(14-26)18(21)22(23,13-15(27)12-21)16-6-3-4-7-17(16)25(23)20(29)31-2/h3-4,6-7,14,18H,5,8-13H2,1-2H3/t18-,21+,22+,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMANQXKGUWJXTD-JBJBFBLISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCC34CCCN(C3C1(CC(=O)C4)C5=CC=CC=C5N2C(=O)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]12CC[C@@]34CCCN([C@@H]3[C@@]1(CC(=O)C4)C5=CC=CC=C5N2C(=O)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014936 |

Source

|

| Record name | 11,12-De(methylenedioxy)danuphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11,12-De(methylenedioxy)danuphylline | |

CAS RN |

888482-17-5 |

Source

|

| Record name | 11,12-De(methylenedioxy)danuphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is known about the biological activity of 11,12-De(methylenedioxy)danuphylline?

A: While the provided research paper focuses on the isolation and structural characterization of 11,12-De(methylenedioxy)danuphylline [], it does not delve into its specific biological activities or potential therapeutic applications. The paper primarily focuses on the discovery and characterization of new indole alkaloids from the Kopsia officinalis plant. Further research is needed to determine the specific biological activities and potential applications of 11,12-De(methylenedioxy)danuphylline.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(2,2,3,3-Tetrafluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B569732.png)